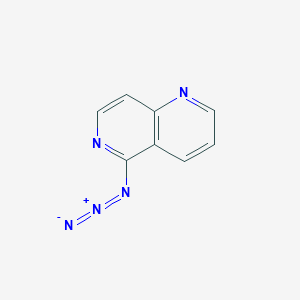
5-Azido-1,6-naphthyridine
Vue d'ensemble
Description
5-Azido-1,6-naphthyridine is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
5-Azido-1,6-naphthyridine and its derivatives have shown significant anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : It acts as an inhibitor of topoisomerase II, an enzyme critical for DNA replication in cancer cells .
Case Study : Aaptamine, a derivative of 1,6-naphthyridine, demonstrated potent cytotoxicity against non-small cell lung cancer (H1299) and cervical cancer (HeLa) cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structural modifications can enhance its efficacy against drug-resistant strains.
Data Table: Comparative Antimicrobial Activity
| Compound Name | Antibacterial Activity | Notable Pathogens |
|---|---|---|
| This compound | High | Staphylococcus aureus, Escherichia coli |
| 1-tert-butyl-1,4-dihydro-7-(4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine | Very High | MDR-TB |
Neuroprotective Effects
Some derivatives of naphthyridines have been investigated for their neuroprotective properties. These compounds may offer therapeutic benefits in neurological disorders such as Alzheimer's disease and multiple sclerosis by modulating neurotransmitter systems .
Chemical Properties and Mechanisms of Action
The unique structure of this compound allows it to interact with biological targets effectively. Key mechanisms include:
- Regulation of Gene Expression : Compounds like aaptamine can upregulate p21 expression, leading to cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : Naphthyridines have been identified as inhibitors of enzymes involved in microbial growth and cancer progression .
Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound derivatives significantly inhibited the proliferation of H1299 lung cancer cells. In vivo studies on mice with human hepatocellular carcinoma xenografts showed downregulation of tumor growth markers such as SOX9 and Ki67 .
Study 2: Antimicrobial Activity
Research indicated that certain derivatives exhibited stronger activity against Gram-positive bacteria compared to Gram-negative strains. This suggests potential for developing targeted antimicrobial therapies based on structural modifications of naphthyridines .
Propriétés
Formule moléculaire |
C8H5N5 |
|---|---|
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
5-azido-1,6-naphthyridine |
InChI |
InChI=1S/C8H5N5/c9-13-12-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H |
Clé InChI |
AZYDTAKDKOEOTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2N=[N+]=[N-])N=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














